molecular formula C23H19NO5 B10892720 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10892720
M. Wt: 389.4 g/mol
InChI Key: DDFDIEMVQXBBGX-UHFFFAOYSA-N
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Description

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include furan derivatives, methoxybenzene, and methylbenzene. The key steps may involve:

    Aldol condensation: Combining furan-2-carbaldehyde with appropriate ketones.

    Cyclization: Formation of the pyrrolone ring through intramolecular cyclization.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate biological pathways.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(furan-2-ylcarbonyl)-3-hydroxy-5-phenyl-1-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C23H19NO5

Molecular Weight

389.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H19NO5/c1-14-5-9-16(10-6-14)24-20(15-7-11-17(28-2)12-8-15)19(22(26)23(24)27)21(25)18-4-3-13-29-18/h3-13,20,26H,1-2H3

InChI Key

DDFDIEMVQXBBGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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